molecular formula C19H16ClFN2O2 B2508238 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034272-36-9

3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No. B2508238
M. Wt: 358.8
InChI Key: DSEBEIGJMHMACA-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide, also known as CFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pyridine Derivatives as TRPV1 Antagonists

Pyridine derivatives, including those related to the structure of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide, have been explored as hTRPV1 antagonists. Research indicates that such compounds exhibit excellent antagonism to capsaicin and other hTRPV1 activators, demonstrating potential as analgesics in models like the formalin test in mice (Ryu et al., 2015). Another study showed that similar compounds have significant anti-allodynic effects in neuropathic pain models (Ryu et al., 2014).

Inhibitors for Proprotein Convertase SKI-1/S1P

Compounds structurally related to the chemical have been used in the development of substrates and inhibitors for the proprotein convertase SKI-1/S1P. These studies focus on developing inhibitors with potential therapeutic applications in controlling cellular processes like pro-ATF6 and pro-SREBP-2 processing (Pasquato et al., 2006).

Synthesis and Antiviral Activities

Some derivatives of 3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide have been synthesized and evaluated for their antiviral activities. One study synthesized a variety of heterocyclic systems and found promising antiviral activity against the H5N1 virus (Flefel et al., 2014).

Application in Organic Synthesis

The compound's derivatives have been used in organic synthesis, particularly in the directed lithiation of halopyridines, which is a crucial step in synthesizing various pyridine derivatives. This process is instrumental in creating complex molecules for pharmaceutical applications (Marsais et al., 1988).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c20-15-3-1-4-16(21)14(15)6-7-19(24)23-12-13-8-9-22-17(11-13)18-5-2-10-25-18/h1-5,8-11H,6-7,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEBEIGJMHMACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

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